Cerium citrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

512-24-3 |

|---|---|

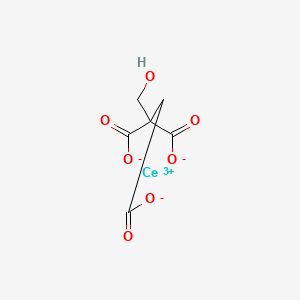

Molecular Formula |

C6H5CeO7 |

Molecular Weight |

329.22 g/mol |

IUPAC Name |

cerium(3+);1-(hydroxymethyl)ethane-1,1,2-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Ce/c7-2-6(4(10)11,5(12)13)1-3(8)9;/h7H,1-2H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |

InChI Key |

KKEGZXIHRFPTGI-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CO)(C(=O)[O-])C(=O)[O-].[Ce+3] |

Canonical SMILES |

C(C(=O)[O-])C(CO)(C(=O)[O-])C(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Cerium Citrate Nanoparticles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of cerium citrate nanoparticles, with a particular focus on their relevance to the field of drug development. In scientific literature and practical applications, "this compound" often refers to citrate-coated cerium oxide (CeO₂) nanoparticles. The citric acid acts as a stabilizing and capping agent, preventing agglomeration and providing a surface for further functionalization. This guide will delve into the common synthesis methodologies, detailed characterization techniques, and the mechanisms of action of these nanoparticles in biological systems.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through various methods, with hydrothermal and complex-precipitation routes being among the most prevalent. These methods allow for control over particle size, morphology, and surface chemistry, which are critical parameters for their application in drug delivery.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method that involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique can produce crystalline nanoparticles with a narrow size distribution.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution Preparation: A mixture of cerium chloride heptahydrate (CeCl₃·7H₂O) and citric acid monohydrate is dissolved in deionized water. The final concentrations are typically around 0.25 M for both cerium chloride and citric acid.[1]

-

Addition of Base: Ammonium hydroxide (NH₄OH) is added to the solution while stirring to achieve a final concentration of approximately 1.5 M.[1] This initiates the precipitation of cerium hydroxide.

-

Hydrothermal Treatment: The resulting mixture is transferred to a sealed autoclave and heated. A two-step heating process is often employed: 24 hours at 50°C followed by another 24 hours at 80°C.[1]

-

Purification: After the hydrothermal treatment, the product is purified to remove unreacted precursors and byproducts. Dialysis against a slightly acidic citric acid solution (e.g., 0.11 M, pH 7.4) for an extended period (e.g., 120 hours with dialysate changes every 24 hours) is an effective method.[1]

-

Final Product: The resulting suspension is a stable, well-dispersed sol of citrate-coated cerium oxide nanoparticles. For analyses requiring a dry powder, the suspension can be lyophilized.[1]

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to ensure their quality, reproducibility, and suitability for biomedical applications. A variety of analytical techniques are employed to determine their physicochemical properties.

| Characterization Technique | Parameter Measured | Typical Results for Citrate-Coated CeO₂ Nanoparticles |

| Transmission Electron Microscopy (TEM) | Particle size, morphology, and crystallinity. | Primary particles are often hexagonal with diameters in the range of 4-5 nm. [1][2] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and particle size distribution in solution. | Hydrodynamic diameters are typically larger than the primary particle size, for instance, around 10-11 nm, indicating a slight agglomeration in suspension. [1][2] |

| X-ray Diffraction (XRD) | Crystalline structure and crystallite size. | The diffraction pattern confirms the face-centered cubic fluorite structure of ceria. [3] |

| Thermogravimetric Analysis (TGA) | Thermal stability and quantification of the citrate coating. | A weight loss step at temperatures above 125°C corresponds to the decomposition of the citrate coating. [1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups and confirmation of citrate coating. | Characteristic peaks corresponding to the carboxylate groups of citric acid are observed. |

| Zeta Potential | Surface charge and colloidal stability. | Negative zeta potential values are typical due to the deprotonated carboxyl groups of the citrate coating, indicating good colloidal stability. |

Table 1: Summary of Characterization Techniques and Typical Findings

Applications in Drug Development

Citrate-coated cerium oxide nanoparticles have garnered significant interest in drug development due to their unique redox properties and their potential as drug delivery vehicles. Their ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states allows them to act as antioxidants or pro-oxidants depending on the cellular microenvironment. [4]

Drug Delivery

The citrate-coated surface of these nanoparticles provides a platform for the loading of therapeutic agents. Drugs can be loaded onto the nanoparticles through simple adsorption.

| Drug | Drug Loading Efficiency (DLE) | Release Conditions | Reference |

| Doxorubicin (Insitu ceria) | 31.71 ± 3.028% | pH-dependent release, faster at lower pH (e.g., 5.4). | [3][5] |

| Doxorubicin (Post-coating ceria) | 35.53 ± 6.02% | pH-dependent release, faster at lower pH (e.g., 5.4). | [3][5] |

| Paclitaxel (Insitu ceria) | 16.23 ± 8.11% | Sustained release over time. | [3][5] |

| Paclitaxel (Post-coating ceria) | 14.7 ± 8.4% | Sustained release over time. | [3][5] |

Table 2: Drug Loading and Release Characteristics of this compound Nanoparticles

Modulation of Cellular Signaling Pathways

Cerium oxide nanoparticles can influence various cellular signaling pathways, which is a key aspect of their therapeutic potential, particularly in cancer therapy.

Apoptosis Induction in Cancer Cells:

In the acidic microenvironment of tumors, cerium oxide nanoparticles can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress can trigger apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.

Signaling Pathway: Intrinsic Apoptosis

Modulation of Inflammatory Pathways:

Cerium oxide nanoparticles can also modulate inflammatory responses by influencing the NF-κB signaling pathway. In certain contexts, they can inhibit the activation of NF-κB, a key regulator of inflammation.

Signaling Pathway: NF-κB Inhibition

References

- 1. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Cerium (III) Citrate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cerium (III) citrate, a compound of increasing interest in various scientific fields. This document details its chemical and physical properties, outlines a method for its synthesis, and explores its biological significance, primarily in the context of nanomedicine and drug delivery.

Core Properties of Cerium (III) Citrate

Cerium (III) citrate is a coordination complex formed between the trivalent cerium ion (Ce³⁺) and the citrate anion. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₆H₅CeO₇ |

| Molecular Weight | 329.22 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water and mineral acids |

| Synonyms | Cerous citrate, Cerium citrate |

Synthesis of Cerium (III) Citrate

A common method for the synthesis of cerium (III) citrate involves the reaction of cerium (III) carbonate with citric acid. This method is advantageous as it produces this compound that is substantially free of other negative ions.

This protocol is based on the methodology described in U.S. Patent 10,138,561 B2.[1]

Materials:

-

Cerium (III) carbonate (hydrated or anhydrous)

-

Citric acid

-

Solvent (e.g., deionized water)

-

Inert atmosphere (e.g., nitrogen or argon)

Equipment:

-

Reaction vessel with heating and stirring capabilities

-

Condenser

-

pH meter or pH indicator strips

-

Filtration or centrifugation apparatus

-

Drying oven

Procedure:

-

Reaction Setup: Combine cerium (III) carbonate and citric acid in a reaction vessel containing a suitable solvent, such as deionized water. The reaction should be conducted under an inert atmosphere to prevent unwanted side reactions.[1]

-

Initial Reaction: Heat the mixture to a temperature between 60°C and 90°C with continuous stirring for a period of 5 to 7 hours. During this phase, carbon dioxide will be produced as a byproduct.[1]

-

Cooling and Further Reaction: After the initial heating phase, cool the reaction mixture and continue the reaction for an additional 8 to 12 hours.[1]

-

Isolation: The resulting cerium (III) citrate product can be isolated from the reaction mixture using standard solid-liquid separation techniques such as filtration or centrifugation.[1]

-

Purification and Drying: The isolated cerium (III) citrate may be washed to remove any unreacted starting materials or byproducts. The washed product is then dried to obtain the final powdered form.[1]

Characterization of Cerium (III) Citrate and Related Nanomaterials

The characterization of cerium (III) citrate and, more commonly, citrate-coated cerium oxide nanoparticles, involves a variety of analytical techniques to determine their physical and chemical properties.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Provides information on the crystal structure and phase purity of the material.[1] |

| Transmission Electron Microscopy (TEM) | Visualizes the size, morphology, and dispersion of nanoparticles. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present and confirms the coordination of citrate to the cerium ion. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the amount of citrate present on the surface of nanoparticles. |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of particles in a colloidal suspension. |

Note: Much of the detailed characterization data available in the literature pertains to citrate-coated cerium oxide nanoparticles rather than bulk cerium (III) citrate.

Biological Activity and Potential Signaling Pathways

The biological activity of cerium compounds is a subject of intense research, particularly concerning citrate-coated cerium oxide nanoparticles (nanoceria). These nanoparticles exhibit pro-oxidant and anti-oxidant properties, which are attributed to the reversible switching of cerium's oxidation state between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface. This redox activity is central to their biological effects.

While specific signaling pathways for cerium (III) citrate are not well-defined in the literature, the known biological effects of citrate-coated nanoceria suggest potential mechanisms of action, primarily related to the modulation of oxidative stress.

Citrate-coated nanoceria have demonstrated antimicrobial activity against various bacterial and fungal strains.[2][3] The proposed mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to cell damage and death.[3][4]

Conversely, in mammalian cells, nanoceria can act as a regenerative antioxidant, scavenging ROS and protecting cells from oxidative damage. This dual role is highly dependent on the microenvironment.

Below is a conceptual diagram illustrating the proposed mechanism of action for citrate-coated cerium oxide nanoparticles in modulating cellular oxidative stress.

Applications in Drug Development

The unique properties of cerium-based compounds, particularly in nanoparticle form, have opened avenues for their use in drug development. Citrate-coated nanoceria are being explored as drug delivery vehicles due to their biocompatibility and ability to be functionalized. Their antioxidant properties may also offer therapeutic benefits in diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and proposed mechanisms are largely based on research on citrate-coated cerium oxide nanoparticles, and further research is needed to fully elucidate the specific roles and pathways of bulk cerium (III) citrate.

References

- 1. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Cerium Citrate Powder

Introduction

Cerium citrate is an organometallic compound formed by the coordination of cerium ions with citric acid. As a member of the lanthanide series, cerium exhibits unique electronic and chemical properties, primarily its ability to cycle between the +3 (cerous) and +4 (ceric) oxidation states.[1][2] This characteristic is central to the functionality of its compounds. This compound, typically appearing as a white or pale yellowish powder, has garnered significant interest in various scientific fields, particularly in biomedicine and materials science.[1][3] Its applications range from being a precursor in the synthesis of catalytic cerium oxide nanoparticles to its use in pharmaceuticals and cosmetics.[4][5] For researchers and professionals in drug development, a thorough understanding of its physicochemical properties is crucial for harnessing its potential in areas like wound healing, antioxidant therapies, and as a drug delivery vehicle.[1][6][7]

This technical guide provides an in-depth overview of the core physical and chemical properties of this compound powder, details common experimental protocols for its synthesis and characterization, and illustrates key processes through diagrams.

Physical Properties

This compound is a solid compound whose physical characteristics can vary based on the method of synthesis and its degree of hydration.[3][8] It typically presents as a fine white to yellowish powder, though it can also be produced in the form of irregular flakes or crystals.[3] The compound is noted for being hygroscopic and generally does not possess a strong odor.[3][4][5]

Table 1: Summary of Physical Properties

| Property | Value | Citations |

| Appearance | White to pale yellowish powder, flakes, or crystals | [1][3][4][9] |

| Molecular Formula | C₆H₅CeO₇ | [1][2][5] |

| Molecular Weight | ~329.22 g/mol | [1][2][5] |

| Density | ~2.2 g/cm³ | [3] |

| Solubility | Soluble in water and mineral acids | [1][4][5] |

| Hygroscopicity | Hygroscopic | [4][5] |

| Odor | No strong odor | [3] |

Chemical Properties and Structure

The chemical behavior of this compound is dominated by the coordination chemistry of the cerium(III) ion with the multidentate citrate ligand. Citric acid coordinates to the cerium ion through its three carboxylate groups and the central hydroxyl group, forming stable chelate rings that enhance the complex's overall stability.[1] The large ionic radius of the Ce³⁺ ion (1.143 Å) allows for high coordination numbers, typically ranging from 8 to 9 in citrate complexes.[1]

Cerium's ability to switch between +3 and +4 oxidation states is a key feature, enabling its participation in redox reactions.[1] This property is fundamental to its antioxidant and catalytic activities.[10] The stability of the this compound complex is pH-dependent, influenced by the protonation state of citric acid (pKa values: 3.13, 4.76, 6.40) and the hydrolysis of cerium ions at elevated pH.[1] The compound demonstrates good solubility and stability across a pH range of 5 to 8, with minimum solubility observed around pH 7.[1]

Table 2: Summary of Chemical Properties and Identifiers

| Property | Value / Description | Citations |

| IUPAC Name | cerium(3+);2-hydroxypropane-1,2,3-tricarboxylate | [4] |

| CAS Number | 512-24-3 | [1][5] |

| Common Oxidation States | +3 (Cerous), +4 (Ceric) | [1][2] |

| Coordination | Ce(III) coordinates with carboxylate and hydroxyl groups of citrate | [1] |

| Ce-O Bond Length | 2.259 – 2.691 Å | [1] |

| Stability Constant (log β₁) | 1:1 Complex [Ce(Cit)]: 6.48 | [1] |

| Stability Constant (log β₂) | 1:2 Complex [Ce(Cit)₂]³⁻: 11.65 | [1] |

| Reactivity | Incompatible with strong oxidizing agents | [4][5] |

| Thermal Stability | Generally stable up to 250°C | [1] |

Experimental Protocols: Synthesis and Characterization

The properties of this compound powder are highly dependent on its synthesis route. Different methods can yield products with varying particle sizes, crystal structures, and levels of hydration.[1][8]

Synthesis Methodologies

Protocol 1: Precipitation Method This is a common method for producing this compound from soluble precursors.

-

Prepare separate aqueous solutions of cerium(III) nitrate and citric acid at desired concentrations.

-

Under controlled temperature and constant stirring, slowly add the cerium(III) nitrate solution to the citric acid solution.

-

A precipitate of this compound will form. The reaction is allowed to proceed for a set duration to ensure complete precipitation.

-

The resulting solid is collected by filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final powder.[1]

Protocol 2: Reaction from Cerium Carbonate This method is advantageous for producing this compound that is substantially free of other anions like nitrates or chlorides, which can be important for corrosion inhibition applications.[8]

-

Dissolve citric acid in a suitable solvent, such as deionized water, in a reaction vessel. The molar ratio of cerium carbonate to citric acid is typically between 1:2 and 1:2.5.[8]

-

Heat the solution to a temperature between 60°C and 90°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cerium ion.[8]

-

Slowly add hydrated cerium carbonate to the heated citric acid solution over a period of one hour. The reaction produces this compound and carbon dioxide gas.[8]

-

Maintain the reaction at temperature for 5 to 7 hours.[8]

-

Cool the reaction mixture and allow it to continue reacting overnight (8 to 12 hours).[8]

-

Wash the resulting this compound product, followed by drying and particle size reduction (e.g., milling) if necessary.[8]

Protocol 3: Hydrothermal Synthesis for Nanoparticles This method is used to produce nanoscale particles of cerium compounds, often as citrate-coated cerium oxide.[1][10]

-

Prepare a mixture of cerium(III) chloride and citric acid in an aqueous solution. An example concentration is 0.25 M for each.[10]

-

Add ammonium hydroxide to the mixture to achieve a final concentration of approximately 1.5 M while stirring.[10]

-

Transfer the resulting solution to a sealed Teflon-lined autoclave.[10]

-

Heat the autoclave for 24 hours at 50°C, followed by another 24 hours at 80°C.[10]

-

After cooling, the product (a colloidal dispersion) is purified, typically through dialysis, to remove unreacted salts and byproducts.[10]

-

The purified dispersion can be lyophilized (freeze-dried) to obtain a dry powder.[11]

Characterization Protocols

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of this compound.

-

Place a small, accurately weighed sample of the this compound powder into a TGA crucible.

-

Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).

-

A typical heating program involves an initial ramp from room temperature to ~125°C at 10°C/min, followed by an isothermal hold for 30 minutes to drive off physisorbed water.[10]

-

Subsequently, heat the sample to a final temperature (e.g., 900°C) at a rate of 10°C/min.[10]

-

The resulting data of weight loss as a function of temperature reveals dehydration and decomposition steps. The final product of decomposition in air is typically cerium(IV) oxide (CeO₂).[12]

X-Ray Diffraction (XRD): XRD is employed to determine the crystal structure and average crystallite size of the powder.

-

A powdered sample of this compound is packed into a sample holder.

-

The sample is mounted in a powder diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) over a range of 2θ angles.

-

The resulting diffraction pattern of intensity versus 2θ is recorded.

-

The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison to reference databases. The width of the peaks can be used to estimate the average crystallite size via the Scherrer equation.[8][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups and confirm the coordination of citrate to the cerium ion.

-

Prepare the sample, typically by mixing a small amount of the powder with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum shows absorption bands corresponding to specific molecular vibrations (e.g., C=O and O-H stretches in the citrate ligand), confirming the structure of the complex.[10]

Antioxidant Mechanism and Biological Relevance

One of the most researched aspects of cerium compounds in drug development is their antioxidant activity. This function is intrinsically linked to the chemical ability of cerium to cycle between its Ce³⁺ and Ce⁴⁺ oxidation states.[10] In biological systems, this compound and its derivatives like cerium oxide nanoparticles can act as regenerative radical scavengers.[2] They can catalytically neutralize reactive oxygen species (ROS), such as superoxide radicals (O₂⁻•) and hydrogen peroxide (H₂O₂), which are implicated in oxidative stress and inflammation.[1] This redox activity is believed to be a key mechanism behind its observed therapeutic effects, including promoting wound healing and protecting cells from oxidative damage.[1]

Safety and Handling

While this compound is utilized in biomedical applications, proper handling is essential. It is generally considered to have low toxicity compared to free cerium salts.[3] However, like any chemical powder, inhalation of dust should be avoided.[14] It is incompatible with strong oxidizing agents.[4][5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed. Store the material in a cool, dry place in tightly closed containers to protect it from moisture due to its hygroscopic nature.[4][5]

Conclusion

This compound powder is a versatile compound with a rich coordination chemistry and valuable redox properties. Its physical and chemical characteristics are tunable through various synthesis methods, allowing for its application in diverse fields from catalysis to advanced drug delivery systems. The ability of cerium to catalytically scavenge reactive oxygen species provides a strong rationale for its continued investigation in biomedical research. For scientists and drug development professionals, a comprehensive understanding of its synthesis, characterization, and chemical behavior is fundamental to unlocking its full therapeutic and technological potential.

References

- 1. Buy this compound | 512-24-3 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. What is this compound - Properties & Specifications [eleph-citrics.com]

- 4. This compound-BEYONDCHEM [beyondchem.com]

- 5. This compound - White Powder, 329.2157 Grams/mole | Soluble In Water & Mineral Acids, Pharma & Cosmetic Applications at Best Price in Chengdu | Chengdu Beyond Chemical Co., Ltd. [tradeindia.com]

- 6. Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]

- 9. This compound, 512-24-3 [thegoodscentscompany.com]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ameslab.gov [ameslab.gov]

An In-depth Technical Guide to Cerium Citrate Coordination Complexes and Ligand Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cerium citrate coordination complexes, focusing on their synthesis, structure, ligand binding characteristics, and the experimental methodologies used for their characterization. Cerium, a lanthanide element, is notable for its accessible +3 and +4 oxidation states, which governs its coordination chemistry and application potential.[1] Citric acid, a multidentate carboxylic acid, acts as a versatile ligand, forming stable complexes with cerium ions. These complexes are of significant interest in fields ranging from materials science to biomedicine, including potential applications in drug delivery and regenerative medicine.

Synthesis of this compound Complexes

The synthesis of this compound can be achieved through various methods, often involving the reaction of a cerium salt with citric acid under controlled pH and temperature. The choice of the cerium precursor (e.g., carbonate, nitrate, or chloride) can influence the crystalline structure of the final product.

Structural Characteristics and Ligand Binding

Cerium ions, particularly Ce(III), are characterized by a large ionic radius, which allows for high coordination numbers, typically ranging from 8 to 12. In this compound complexes, the citrate ion (C₆H₅O₇³⁻) acts as a multidentate ligand. It coordinates to the cerium ion through the oxygen atoms of its three carboxylate groups and the central hydroxyl group. This chelation results in the formation of stable ring structures, enhancing the overall stability of the complex. The bonding is primarily ionic in nature, with some covalent character.

The speciation of this compound in solution is highly dependent on pH. Different protonation states of the citrate ligand lead to the formation of various complex species, such as [Ce(H₂Cit)]⁺, [Ce(HCit)], and [Ce(Cit)]⁻, at different pH ranges.

Quantitative Data Summary

While extensive searches were conducted, specific tabulated crystallographic data (bond lengths, angles), stability constants, and thermodynamic parameters for a definitive this compound complex were not available in the public domain resources accessed. Such data is typically found within the full text of specialized research articles and crystallographic databases. However, the following tables summarize the general and expected values based on available literature for similar complexes.

Table 1: Representative Elemental Analysis Data

| Complex Formula | Element | Theoretical % | Found % |

| Ce(C₆H₇O₇)₃ (Ce(H₂Cit)₃) | C | 35.83 | Data not found |

| H | 3.50 | Data not found | |

| Ce | 23.19 | Data not found | |

| O | 37.48 | Data not found | |

| Note: Specific elemental analysis results for this complex were not located in the searched literature. |

Table 2: General Physicochemical Properties

| Property | Value / Description |

| Cerium Oxidation States | +3 (cerous), +4 (ceric) |

| Typical Coordination Number | 8 - 12 |

| Ligand | Citrate (C₆H₅O₇³⁻) |

| Coordination Sites | Carboxylate and hydroxyl oxygen atoms |

| Bonding Nature | Primarily ionic |

Table 3: Expected Thermodynamic Parameters

| Parameter | Description | Expected Value Range |

| log β (Stability Constant) | Overall formation constant of the complex. | Specific values for Ce(III)-citrate not found. Values are determined potentiometrically and vary with ionic strength and temperature. |

| ΔG (Gibbs Free Energy) | Spontaneity of complex formation. | Negative for spontaneous formation. |

| ΔH (Enthalpy Change) | Heat absorbed or released during formation. | Data not found. |

| ΔS (Entropy Change) | Change in disorder during formation. | Generally positive due to chelate effect. |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of this compound complexes. Below are protocols derived from established methods.

3.1. Detailed Protocol for Synthesis of Cerium(III) Citrate

This protocol is adapted from a patented method for producing this compound from cerium carbonate.

Materials:

-

Hydrated Cerium(III) Carbonate (Ce₂(CO₃)₃·xH₂O)

-

Citric Acid (C₆H₈O₇)

-

Deionized Water

-

Inert Gas (e.g., Argon or Nitrogen)

-

Reaction vessel with heating and stirring capabilities

-

pH meter

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: Combine hydrated cerium(III) carbonate and citric acid in a reaction vessel containing a solvent such as deionized water. The molar ratio should be carefully controlled to achieve the desired stoichiometry.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) and maintain the inert atmosphere throughout the initial reaction to prevent the oxidation of Ce(III) to Ce(IV).

-

Initial Reaction: Heat the mixture to a temperature between 60°C and 90°C while stirring continuously. Maintain this temperature for 5 to 7 hours. The pH of the solution at this stage is expected to be in the range of 1 to 3.

-

Cooling and pH Adjustment: Cool the reaction mixture to room temperature.

-

Secondary Reaction: Continue stirring the mixture at room temperature for an additional 8 to 12 hours. During this period, the pH may be adjusted to between 6 and 7 by the controlled addition of more cerium carbonate if necessary.

-

Isolation: Isolate the solid this compound product from the reaction mixture using filtration or centrifugation.

-

Washing: Wash the isolated product with deionized water to remove any unreacted citric acid or other soluble impurities.

-

Drying: Dry the washed this compound in an oven at a temperature between 50°C and 85°C for 4 to 12 hours. A vacuum oven can be used to facilitate drying at lower temperatures. The goal is to remove excess water without completely removing waters of hydration from the complex.

-

Particle Size Reduction: If required, the dried this compound particles can be milled or ground to achieve a desired particle size.

3.2. Protocol for Potentiometric Titration to Determine Stability Constants

This is a general methodology for determining the stability constants of metal-ligand complexes.

Materials:

-

Cerium(III) salt solution (e.g., CeCl₃) of known concentration.

-

Citric acid solution of known concentration.

-

Standardized carbonate-free strong base solution (e.g., NaOH).

-

Background electrolyte solution (e.g., KCl or NaClO₄) to maintain constant ionic strength.

-

Calibrated pH meter with a glass electrode.

-

Thermostated titration vessel.

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25°C).

-

Titration of Ligand: Titrate a solution of citric acid (with the background electrolyte) with the standardized base. This allows for the determination of the protonation constants of citric acid under the experimental conditions.

-

Titration of Metal-Ligand Mixture: Prepare a solution containing the cerium(III) salt, citric acid, and the background electrolyte. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 1:5).

-

Data Collection: Titrate the metal-ligand mixture with the standardized base, recording the pH value after each addition of titrant.

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added) for the ligand alone and for the metal-ligand mixture.

-

The displacement of the metal-ligand curve relative to the ligand-only curve indicates the release of protons upon complexation.

-

Use this data to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

-

Construct a formation curve by plotting n̄ versus pL (-log[L]).

-

From the formation curve, determine the stepwise or overall stability constants (β) using computational methods or graphical analysis (e.g., the half-n̄ method for approximate values).

-

Visualizations: Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to this compound complexes.

References

Unraveling the Thermal Degradation Pathway of Cerium Citrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition characteristics of cerium citrate, a crucial precursor in the synthesis of advanced ceria (CeO₂) nanomaterials. Aimed at researchers, scientists, and professionals in drug development and material science, this document details the multi-stage degradation process, experimental methodologies for its characterization, and a summary of the quantitative data, offering a foundational understanding for the controlled production of cerium-based functional materials.

Introduction

This compound, a metal-organic salt, serves as a vital precursor for producing high-purity, nanocrystalline cerium oxide. The thermal decomposition of this compound is a critical step that dictates the physicochemical properties of the resulting ceria, such as crystallite size, surface area, and defect structure. A thorough understanding of its thermal behavior is paramount for optimizing synthesis protocols and tailoring the final material's characteristics for applications ranging from catalysis and fuel cells to biomedical imaging and therapeutics. This guide synthesizes available data to present a detailed overview of the thermal decomposition pathway of this compound.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex, multi-step process that occurs over a broad temperature range. While the precise temperatures and mass losses can vary depending on factors such as heating rate and atmospheric conditions, the general pathway involves dehydration, decomposition of the citrate ligand, formation of an intermediate oxycarbonate species, and the final conversion to cerium oxide.

Stages of Thermal Decomposition

The decomposition process can be broadly categorized into the following stages:

-

Stage I: Dehydration: The initial mass loss observed at lower temperatures corresponds to the removal of hydrated water molecules from the this compound complex.

-

Stage II: Decomposition of the Citrate Ligand: As the temperature increases, the organic citrate moiety begins to decompose. This is a significant mass loss event, resulting in the evolution of various gaseous byproducts, including water, carbon dioxide, and acetone or other ketones.

-

Stage III: Formation and Decomposition of Cerium Oxycarbonate: An intermediate species, often identified as cerium oxycarbonate (Ce₂O₂CO₃), is formed. This intermediate is not stable at higher temperatures and subsequently decomposes.

-

Stage IV: Formation of Cerium Oxide: The final stage involves the decomposition of the oxycarbonate intermediate to yield the stable end product, cerium oxide (CeO₂).

The following diagram illustrates the logical workflow of the thermal decomposition of this compound.

An In-depth Technical Guide to the Solubility and Stability of Cerium Citrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cerium citrate in aqueous solutions. Cerium, a lanthanide element, and its compounds are of growing interest in biomedical and pharmaceutical research due to their unique redox properties and potential therapeutic applications.[1] Understanding the aqueous behavior of this compound, a complex of cerium and citric acid, is critical for its application in drug development, where bioavailability and stability are paramount.

Physicochemical Properties of this compound

This compound is a coordination complex formed between cerium ions and citric acid.[2] It typically appears as a white powder and is known to be soluble in water and mineral acids.[3] The molecular formula for the 1:1 complex is C₆H₅CeO₇, with a molecular weight of approximately 329.22 g/mol .[2] In aqueous solutions, cerium primarily exists in the +3 oxidation state (Ce(III)), which is the more stable state in biological systems.[4]

Solubility of this compound

While qualitative descriptions indicate that this compound is soluble in water, comprehensive quantitative data on its solubility (e.g., in g/L or mol/L) under varying pH and temperature conditions is not extensively documented in publicly available literature. However, its solubility is intrinsically linked to the formation and stability of various cerium-citrate complexes in solution. The formation of these soluble complexes prevents the precipitation of cerium hydroxide, particularly in the pH range of 5 to 8.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is governed by the formation of various complex species between cerium(III) ions and citrate ions. The speciation is highly dependent on the pH of the solution due to the protonation states of citric acid (a tribasic acid with pKa values of approximately 3.13, 4.76, and 6.40) and the potential for hydrolysis of the cerium(III) ion at higher pH.[2]

The thermodynamic stability of these complexes is quantified by their stability constants (β). The following table summarizes the reported stability constants for cerium(III)-citrate complexes.

| Complex | Formation Reaction | log β |

| [Ce(Cit)] | Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)] | 6.48 |

| [Ce(Cit)₂]³⁻ | Ce³⁺ + 2Cit³⁻ ⇌ [Ce(Cit)₂]³⁻ | 11.65 |

Table 1: Stability Constants of Cerium(III)-Citrate Complexes

The formation of these stable complexes enhances the solubility of cerium in aqueous solutions by preventing the precipitation of insoluble cerium species.

Effect of pH

The pH of the aqueous solution is a critical factor influencing the stability and speciation of this compound. At acidic pH, citric acid is protonated, which can affect its coordination with cerium ions. As the pH increases, the citrate ion becomes fully deprotonated, favoring complex formation. However, at a higher pH, the hydrolysis of Ce(III) ions to form insoluble cerium hydroxides can compete with the formation of citrate complexes. The optimal pH for the formation of stable this compound complexes is generally in the range of 5.0-6.5.

The speciation of cerium(III) in the presence of citrate is a complex equilibrium, as depicted in the following diagram:

Experimental Protocols

Synthesis of Citrate-Coated Cerium Nanoparticles (Hydrothermal Method)

This protocol describes a common method for synthesizing cerium oxide nanoparticles with a citrate coating, which imparts stability in aqueous suspensions.[5][6]

-

Preparation of Precursor Solution:

-

A mixture of cerium chloride heptahydrate (CeCl₃·7H₂O) and citric acid monohydrate is prepared.

-

The final concentrations in the reaction mixture are typically around 0.25 M for both cerium chloride and citric acid.[5]

-

-

Addition of Base:

-

Ammonium hydroxide (NH₄OH) is added to the stirred precursor solution to a final concentration of approximately 1.5 M.[5]

-

-

Hydrothermal Treatment:

-

The resulting mixture is transferred to a sealed autoclave.

-

The autoclave is heated at 50°C for 24 hours, followed by another 24 hours at 80°C.[5]

-

-

Purification by Dialysis:

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal complexes.[7][8]

-

Solution Preparation:

-

Prepare a standard solution of a strong base (e.g., NaOH) of known concentration.

-

Prepare solutions containing the ligand (citric acid) and the metal ion (cerium(III) salt) at known concentrations in a suitable ionic strength medium (e.g., 0.1 M KCl).

-

-

Titration Procedure:

-

Calibrate a pH electrode and meter.

-

Titrate the solution containing the ligand and metal ion with the standardized strong base.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The stability constants are calculated from the titration data by analyzing the formation function (the average number of ligands bound per metal ion) as a function of the free ligand concentration. Specialized software is often used for these calculations.[9]

-

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter of particles in a suspension, providing information on their size and aggregation state.[10][11]

-

Sample Preparation:

-

DLS Measurement:

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.

-

The fluctuations in the scattered light intensity due to the Brownian motion of the particles are analyzed to determine the diffusion coefficient.

-

-

Data Analysis:

-

The hydrodynamic diameter is calculated from the diffusion coefficient using the Stokes-Einstein equation. The analysis provides the average particle size and a polydispersity index, which indicates the breadth of the size distribution.

-

The following diagram illustrates a general workflow for the synthesis and characterization of this compound nanoparticles.

Conclusion

The solubility and stability of this compound in aqueous solutions are complex phenomena, primarily governed by the formation of stable cerium(III)-citrate complexes. The stability of these complexes is highly pH-dependent. While quantitative solubility data remains a gap in the current literature, the understanding of its complexation behavior is crucial for its application in various fields, including drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound-based materials, enabling further research into their properties and potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy this compound | 512-24-3 [smolecule.com]

- 3. This compound-BEYONDCHEM [beyondchem.com]

- 4. americanelements.com [americanelements.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. materialsciencetech.com [materialsciencetech.com]

- 8. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. materials-talks.com [materials-talks.com]

- 11. usp.org [usp.org]

- 12. researchgate.net [researchgate.net]

Cerium Citrate: A Versatile Precursor for the Synthesis of Ceria Nanoparticles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cerium oxide (CeO₂), or ceria, nanoparticles have garnered significant attention in biomedical and pharmaceutical research due to their unique redox properties, acting as potent regenerative antioxidants.[1] The ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface is central to their catalytic and biological activities.[2][3] The synthesis method and the choice of precursor are critical in determining the physicochemical properties of these nanoparticles, such as size, morphology, and surface chemistry, which in turn dictate their efficacy and biocompatibility. Cerium citrate has emerged as a highly effective precursor, offering precise control over nanoparticle formation. This technical guide provides a detailed overview of the role of this compound in the synthesis of ceria nanoparticles, complete with experimental protocols, quantitative data, and process workflows.

The Role of Citrate: A Complexing and Stabilizing Agent

Citric acid is a multidentate ligand that forms stable complexes with cerium ions in solution. This chelation serves two primary functions:

-

Controlled Hydrolysis: By forming a cerium-citrate complex, the premature and uncontrolled hydrolysis of cerium ions is prevented. This allows for a more gradual release of cerium ions during synthesis, leading to controlled nucleation and growth of nanoparticles with a more uniform size distribution.[4]

-

Surface Stabilization: Citric acid can adsorb onto the surface of the newly formed ceria nanoparticles.[5][6] The carboxylic acid groups provide negative charges that create electrostatic repulsion between particles, preventing agglomeration and ensuring the formation of a stable colloidal dispersion.[2][5]

This dual role makes this compound an ideal precursor for various synthesis routes, including hydrothermal methods and thermal decomposition.

Experimental Methodologies

The following sections detail the protocols for two common methods used to synthesize ceria nanoparticles from a this compound precursor.

Hydrothermal Synthesis

The hydrothermal method utilizes high temperature and pressure in an aqueous solution to crystallize nanoparticles. Citric acid acts as a stabilizing agent, controlling particle growth.[2][6]

Experimental Protocol:

-

Precursor Preparation: A cerium salt, such as cerium chloride heptahydrate (CeCl₃·7H₂O), and citric acid monohydrate are dissolved in deionized water. Final concentrations are typically in the range of 0.25 M for both the cerium salt and citric acid.[2][7]

-

pH Adjustment: A base, such as ammonium hydroxide (NH₄OH), is added to the solution to raise the pH and initiate the hydrolysis process. A final concentration of 1.5 M ammonium hydroxide is often used.[2][7]

-

Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated in stages, for instance, at 50°C for 24 hours, followed by another 24 hours at 80°C.[2]

-

Purification: After cooling, the product contains nanoparticles, unreacted cerium ions, and excess reagents. Unreacted cerium ions can be toxic and must be removed.[2] This is typically achieved through dialysis, first against a citric acid solution to remove excess cerium salts and ammonium hydroxide, and then against deionized water to remove unbounded citric acid.[2][5][6]

-

Product Recovery: The purified, stable sol of citrate-coated ceria nanoparticles can be used directly or lyophilized to obtain a powder.

Thermal Decomposition (via Complex-Precipitation)

This method involves first precipitating a cerium-citrate complex from solution, followed by calcination (thermal decomposition) of the precursor to form ceria nanoparticles.[8][9]

Experimental Protocol:

-

Precursor Precipitation: An aqueous solution of a cerium salt (e.g., cerium chloride) is mixed with a citric acid solution at a specific molar ratio (n = citric acid/Ce³⁺). The reaction is performed at a controlled temperature (e.g., 60°C).[9]

-

pH Adjustment: The pH of the mixture is adjusted using a base like NaOH to a desired value (e.g., 3.5-6.5) to precipitate the cerium-citrate precursor complex.[9]

-

Precursor Recovery: The precipitate is filtered and washed with deionized water and ethanol to remove impurities. The resulting solid is then dried.

-

Calcination: The dried precursor powder is calcined in a furnace at a specific temperature (e.g., 300°C) for a set duration (e.g., 30 minutes).[9] During this step, the citrate complex decomposes, and the organic components combust, leaving behind ceria nanoparticles.[10]

Quantitative Data Summary

The synthesis parameters significantly influence the final properties of the ceria nanoparticles. The tables below summarize quantitative data from various studies.

Table 1: Hydrothermal Synthesis Data

| Precursors | Synthesis Conditions | Final Particle Size | Morphology | Reference |

| CeCl₃, Citric Acid, NH₄OH | 50°C (24h) then 80°C (24h) | 4.2 nm (primary particles) | Hexagonal | [2],[5] |

| Cerium Chloride, Citric Acid | Not specified | <5 nm | Spherical | [4] |

| Cerium Nitrate Hexahydrate | Not specified | 8-16 nm | Cubes, Rods | [4] |

Table 2: Complex-Precipitation & Thermal Decomposition Data

| Citrate:Ce³⁺ Ratio (n) | pH | Calcination Temp. (°C) | Specific Surface Area (m²/g) | Particle Morphology | Reference |

| 0.25 | 3.5 | 300 | 66.45 | Agglomerated particles | [8],[9] |

| 0.25 | 4.5 | 300 | 78.53 | Agglomerated particles | [8],[9] |

| 0.25 | 5.5 | 300 | 83.17 | Dispersed, uniform particles | [11],[8],[9] |

| 0.25 | 6.5 | 300 | 72.31 | Agglomerated particles | [8],[9] |

| 0.50 | 5.5 | 300 | 69.82 | Increased agglomeration | [8],[9] |

| 1.00 | 5.5 | 300 | 58.64 | Significant agglomeration | [8],[9] |

Logical Relationships: Synthesis Parameters to Nanoparticle Properties

The properties of the final ceria nanoparticles are a direct consequence of the chemical conditions during their formation. The stability of the cerium-citrate precursor, which is highly dependent on pH and the molar ratio of reactants, governs the kinetics of nanoparticle nucleation and growth.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04736H [pubs.rsc.org]

- 4. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The characterization of purified citrate-coated cerium oxide nanoparticles prepared via hydrothermal synthesis [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 9. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [ijmmm.ustb.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [journal.hep.com.cn]

An In-depth Technical Guide to the Redox Properties of Cerium in Citrate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry and redox properties of cerium when complexed with citrate. Cerium is a lanthanide notable for its accessible Ce(III) and Ce(IV) oxidation states, a property that is central to its diverse applications, from industrial catalysis to emerging biomedical technologies.[1][2] Citrate, a naturally occurring tricarboxylic acid, is a highly effective chelating agent for cerium ions. The resulting complexes exhibit unique redox behaviors that are critical to their function, particularly as regenerative antioxidant agents in biological systems.[3][4] Understanding these properties is paramount for professionals in drug development and materials science seeking to harness the therapeutic potential of cerium-based compounds.

Cerium-Citrate Complexation and Stability

Citric acid (H₃Cit) is a multidentate ligand that can coordinate with cerium ions through its three carboxylate groups and the central hydroxyl group.[3] This multi-point attachment forms stable chelate rings, significantly enhancing the complex's stability.[3] The specific coordination and protonation state of the complex is highly dependent on the pH of the solution.[5][6]

In Ce(III)-citrate systems, the formation of both 1:1 and 1:2 (metal-to-ligand) complexes has been identified.[3] The thermodynamic stability of these complexes is quantified by their formation constants (β), which describe the equilibrium between the free metal ion and the complexed species.

Table 1: Thermodynamic Stability Constants for Cerium(III)-Citrate Complexes

| Complex Species | Reaction | log β | Conditions |

| [Ce(Cit)] | Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)] | 6.48 | Potentiometric determination |

| [Ce(Cit)₂]³⁻ | Ce³⁺ + 2Cit³⁻ ⇌ [Ce(Cit)₂]³⁻ | 11.65 | Potentiometric determination |

Data sourced from Smolecule.[3]

The structure of these complexes involves bonding between the cerium ion and the oxygen atoms of both the carboxylate and hydroxyl groups of the citrate ligand.[3] This chelation is fundamental to the redox behavior of the cerium center.

References

- 1. Control of cerium oxidation state through metal complex secondary structures - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02607E [pubs.rsc.org]

- 2. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Cerium citrate | 512-24-3 [smolecule.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. Curium(III) citrate speciation in biological systems: a europium(III) assisted spectroscopic and quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanoceria dissolution at acidic pH by breaking off the catalytic loop - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Cerium Citrate and Citrate-Coated Cerium Nanoparticles in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of cerium citrate and, by extension, citrate-coated cerium oxide nanoparticles (nanoceria), given the prevalence of the latter in recent scientific literature. This document synthesizes available data on acute toxicity, toxicokinetics, cellular and systemic effects, and underlying mechanisms of action. It is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols and data presented for comparative analysis.

Acute Toxicity

| Compound | Species | Route of Administration | LD50 Value | Reference |

| Cerium Oxide (CeO₂) | Rat | Oral | > 5000 mg/kg | [3] |

| Cerium Oxide (CeO₂) | Rat | Dermal | > 2000 mg/kg | [3] |

| Cerium Nitrate | Rat | Oral | 3154 - 4200 mg/kg | [4][5] |

| Cerium Nitrate | Rat | Dermal | > 2000 mg/kg | [4][5] |

Toxicokinetics: Absorption, Distribution, and Excretion

The route of administration significantly influences the biodistribution and toxic potential of cerium compounds.

Absorption: Following oral administration, cerium compounds, particularly nanoparticles, exhibit very low absorption in the gastrointestinal tract, with the majority being excreted in the feces.[6][7] In contrast, intravenous injection leads to high concentrations of cerium in the blood and subsequent distribution to various tissues.[7]

Distribution: After systemic absorption, cerium predominantly accumulates in the liver and spleen.[6][7] Lower levels are detected in the lungs, kidneys, lymph nodes, and bone marrow.[2][8] Studies on inhaled cerium oxide nanoparticles show primary deposition in the lungs and feces, with less than 4% distributed to extrapulmonary organs.[9]

Excretion: The primary route of excretion for unabsorbed, orally administered cerium is through the feces.[7] For systemically absorbed cerium, biliary excretion into the feces is a supported pathway.[7] Urinary excretion of cerium oxide nanoparticles has been reported as minimal or undetected.[7]

Cellular Toxicology

The interaction of cerium compounds at the cellular level is a critical aspect of their toxicological profile, with effects on cell viability and genetic integrity being of primary concern.

Cellular Uptake and Subcellular Localization

Citrate-coated cerium oxide nanoparticles are internalized by cells through energy-dependent endocytic pathways, including clathrin-mediated and caveolae-mediated endocytosis. Once inside the cell, these nanoparticles are found to co-localize with various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum, and are also found abundantly in the cytoplasm and nucleus.

Cytotoxicity

The cytotoxic effects of citrate-coated cerium oxide nanoparticles are highly dependent on the cell type, nanoparticle concentration, and exposure duration. In many cancer cell lines, a dose-dependent reduction in cell viability is observed.[10] However, some studies report minimal toxicity in certain cell lines, suggesting a selective effect.[11]

| Cell Line | Nanoparticle Type | Concentration Range | Exposure Time | Key Finding (IC50) | Reference |

| A549, CaCo2, HepG2 | CeO₂ NPs | 0.5 - 5000 µg/mL | 24 h | No significant short-term toxicity observed. | [12] |

| HepG2 | CeO₂ NPs | 50 - 5000 µg/mL | 10 days | Dose-dependent decrease in viability. | [12] |

| HT29 (Colon Cancer) | CeO₂ Nanocrystals | 5 - 640 µg/mL | 48 h | IC50 = 2.26 µg/mL | [13] |

| SW620 (Colon Cancer) | CeO₂ Nanocrystals | 5 - 640 µg/mL | 48 h | IC50 = 121.18 µg/mL | [13] |

| A172 (Glial) | CeO₂ NPs | 1 - 100 µg/mL | 48 h | Significantly decreasing viability >25 µg/mL. | [14] |

Genotoxicity

Prolonged or high-dose exposure to cerium oxide nanoparticles has the potential to cause genetic damage. In vivo studies in rats have demonstrated a significant increase in DNA damage in peripheral blood leukocytes and liver cells, as well as an increase in micronuclei and chromosomal aberrations in bone marrow at high concentrations.[15]

| Assay Type | Model System | Nanoparticle Dose | Key Genotoxic Effect | Reference |

| Comet Assay | Wistar Rats (in vivo) | 300 & 600 mg/kg bw/day (oral, 28 days) | Significant increase in % tail DNA in PBL and liver. | [15] |

| Micronucleus Assay | Wistar Rats (in vivo) | 300 & 600 mg/kg bw/day (oral, 28 days) | Significant increase in micronuclei in bone marrow and blood. | [15] |

| Chromosomal Aberration | Wistar Rats (in vivo) | 300 & 600 mg/kg bw/day (oral, 28 days) | Significant increase in chromosomal aberrations in bone marrow. | [15] |

| Comet Assay | A549, CaCo2, HepG2 (in vitro) | 500 µg/mL (24 h) | Extensive DNA damage observed. | [12] |

Mechanisms of Action and Signaling Pathways

The toxic effects of cerium are linked to several underlying mechanisms, including the induction of oxidative stress, interference with calcium signaling, and activation of apoptotic pathways.

Oxidative Stress: While cerium oxide nanoparticles are often studied for their antioxidant properties, under certain conditions and at high concentrations, they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which is a key mechanism of cytotoxicity.[10]

Calcium Antagonism: Cerium ions can act as antagonists to calcium (Ca2+).[16] This allows them to interfere with calcium-dependent physiological processes, which could contribute to their biological effects.[16]

Apoptosis Induction: High concentrations of cerium have been shown to induce apoptosis.[15] Studies in Drosophila melanogaster exposed to ceric sulfate showed an up-regulation of the cell cycle checkpoint protein p53 and the cell signaling protein p38.[15] This was accompanied by a significant increase in the activity of the apoptosis markers caspase-9 and caspase-3, suggesting that cerium can trigger programmed cell death.[15]

Detailed Experimental Protocols

This section provides standardized methodologies for key toxicological assays relevant to the assessment of cerium compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of approximately 1 x 10³ to 1 x 10⁴ cells per well in 200 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of the cerium compound in culture medium. Replace the existing medium in the wells with medium containing the test compound at various final concentrations (e.g., 0.5 µg/mL to 5000 µg/mL).[12] Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.[14]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: After incubation, add 50 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Genotoxicity Assessment (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17]

-

Cell Culture and Exposure: Culture and expose cells to the test compound as described in the MTT assay protocol (Steps 1-3). A typical exposure time is 24 hours.[12] A positive control (e.g., methyl methanesulfonate) should be included.[12]

-

Slide Preparation: Mix a suspension of ~10⁴ treated cells with 0.5% low-melting-point agarose and pipette onto a microscope slide pre-coated with 1% normal agarose.[18] Allow to solidify.

-

Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.[18][19]

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow for DNA unwinding.[17]

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate from the nucleus toward the anode, forming a "comet tail".

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.[17]

-

Scoring and Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like % tail DNA, tail length, and tail moment. Score at least 50-100 randomly selected cells per sample.

Protocol: In Vivo Acute Oral Toxicity Study (Rodent Model)

This protocol is based on OECD Test Guideline 420 (Fixed Dose Procedure).[20]

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats), typically 8-12 weeks old.[21] Acclimatize animals to laboratory conditions for at least 5 days.

-

Fasting: Prior to dosing, fast the animals overnight (for rats) or for 3-4 hours (for mice), ensuring free access to water.[20]

-

Dose Administration: Administer the cerium compound, suspended in a suitable vehicle (e.g., water), as a single dose via oral gavage.[20][21] The starting dose is typically selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.

-

Observations:

-

Short-term: Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[20]

-

Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.[21]

-

-

Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.[21]

-

Data Evaluation: The results are assessed in terms of mortality and evidence of toxicity. The study allows for the classification of the substance and provides information for establishing a dose for repeated-dose studies.

References

- 1. Cerium (Ce) - MicroTrace Minerals [microtraceminerals.com]

- 2. Acute Toxicity and Tissue Distribution of Cerium Oxide Nanoparticles by a Single Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 4. fishersci.com [fishersci.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity and tissue distribution of cerium oxide nanoparticles in rats by two different routes: single intravenous injection and single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodistribution of cerium dioxide and titanium dioxide nanomaterials in rats after single and repeated inhalation exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Complete In Vitro Toxicological Assessment of the Biological Effects of Cerium Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study | MDPI [mdpi.com]

- 11. Antioxidant and toxicity studies of biosynthesized cerium oxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by cerium oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The potential toxic effects of cerium on organism: cerium prolonged the developmental time and induced the expression of Hsp70 and apoptosis in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological properties of cerium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 19. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 20. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]

- 21. Oral toxicity study [bio-protocol.org]

Cerium Citrate: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium citrate, a coordination complex of cerium and citric acid, is a compound of interest in various scientific fields, including materials science and medicine. As with any fine chemical powder, particularly those intended for use in regulated applications such as drug development, a thorough understanding of its physicochemical properties is paramount. One of the most critical properties influencing a material's stability, shelf-life, flowability, and manufacturability is its hygroscopicity—the tendency to attract and retain moisture from the atmosphere.

This technical guide addresses the potential hygroscopic nature of this compound. While direct studies are scarce, evidence from the synthesis and structure of analogous lanthanide citrates suggests a strong affinity for water. This document outlines the basis for this assessment, provides best-practice guidelines for handling and storage, and details a generalized experimental protocol for quantitatively determining its hygroscopic characteristics.

Physicochemical Properties and Indicators of Hygroscopicity

This compound is formed through the reaction of a cerium salt with citric acid.[1][2] Syntheses of lanthanide citrates, including those of cerium, frequently yield hydrated compounds.[3] The general formulae reported for these complexes are often [LnL·xH₂O] and [Ln₂(LH)₃·2H₂O], where 'Ln' represents a lanthanide metal and 'xH₂O' indicates a variable number of water molecules.[3][4]

Specifically, the crystal structure of a related lanthanum citrate polymer has been identified as [La(Hcit)(H₂O)]n, confirming that water molecules are integral to the coordination sphere of the metal center.[5] The presence of water of hydration within the crystal lattice is a strong indicator that the material has an affinity for water and is likely to be hygroscopic. The appearance of this compound is typically a pale white to yellowish powder, and its physical form can be influenced by its water content.[1]

Principles of Hygroscopicity in Pharmaceutical and Chemical Powders

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[6] This phenomenon is primarily a surface effect, but moisture can also be absorbed into the bulk of the material. The degree of hygroscopicity can range from slight surface adsorption to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution.

Several factors influence the hygroscopicity of a powder:

-

Chemical Structure: The presence of polar functional groups, such as hydroxyl and carboxyl groups found in the citrate ligand, can attract water molecules through hydrogen bonding.

-

Crystal Structure: Amorphous materials generally absorb moisture more readily than their crystalline counterparts due to a higher free energy and more disordered structure. The amorphous nature of some lanthanide citrates has been noted.[4]

-

Surface Area: Powders with a smaller particle size and higher specific surface area expose more sites for water adsorption.[]

-

Environmental Conditions: The rate and extent of moisture uptake are directly influenced by the ambient relative humidity (RH) and temperature.

Understanding these principles is crucial for predicting and mitigating potential stability and handling issues.[8]

Recommended Handling and Storage Procedures

Given the evidence suggesting this compound is potentially hygroscopic, stringent handling and storage protocols are recommended to maintain its chemical and physical integrity. These practices are essential in research and manufacturing environments to ensure reproducibility and product quality.[8][9]

4.1 Environmental Controls

-

Humidity: All handling operations (weighing, dispensing, blending) should ideally be performed in a controlled, low-humidity environment, such as a glove box with a dry inert atmosphere or a room with a dehumidification system (target <40% RH).[10]

-

Temperature: Store the material in a cool, dry place. Avoid temperature cycling, which can cause condensation to form within the packaging.[10]

4.2 Packaging and Storage

-

Containers: this compound should be stored in tightly sealed, impermeable containers. For highly sensitive applications, packaging with a high moisture barrier (e.g., foil-laminated bags) is recommended.[9]

-

Desiccants: The inclusion of desiccants, such as silica gel or molecular sieves, within secondary packaging can help to absorb any ingress of moisture.[10]

-

Headspace: Minimize the headspace in storage containers to reduce the amount of trapped air and associated moisture. If possible, purge the headspace with a dry inert gas like nitrogen or argon before sealing.

4.3 In-Process Handling

-

Exposure Time: Minimize the exposure of the powder to ambient conditions during processing steps.

-

Equipment: Ensure all equipment that comes into contact with the powder is clean and dry.

-

Caking/Clumping: If the material has absorbed moisture, it may form clumps or cakes. This can affect flowability and dosing accuracy. If this occurs, the material's properties may have been altered, and it should be re-analyzed before use.[6]

Experimental Protocol for Hygroscopicity Assessment

To definitively classify the hygroscopic nature of this compound, a quantitative analysis is required. The most common and effective method is gravimetric sorption analysis, often performed using a Dynamic Vapor Sorption (DVS) instrument.[][11]

Objective: To determine the moisture sorption-desorption isotherm of this compound powder, identify the critical relative humidity (if any), and classify its hygroscopicity.

Apparatus:

-

Gravimetric Sorption Analyzer (e.g., DVS) with a microbalance.[12]

-

Controlled humidity and temperature generator.

-

Sample pans.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a tared sample pan.

-

Drying/Equilibration: Place the sample in the instrument and dry it under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This dry weight is the reference mass.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity for both the sorption and desorption phases. The resulting graph is the moisture sorption-desorption isotherm.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for presenting results obtained from the experimental protocol described in Section 5.0.

| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) | Observations (e.g., Caking, Deliquescence) |

| 0 | 0.00 | Powder is free-flowing | |

| 10 | |||

| 20 | |||

| 30 | |||

| 40 | |||

| 50 | |||

| 60 | |||

| 70 | |||

| 80 | |||

| 90 |

Hygroscopicity Classification (Example based on Ph. Eur.):

-

Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.

-

Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

-

Very hygroscopic: Increase in mass is equal to or greater than 15%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

Workflow for Handling and Characterization